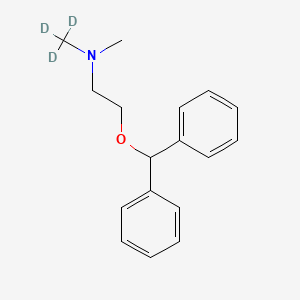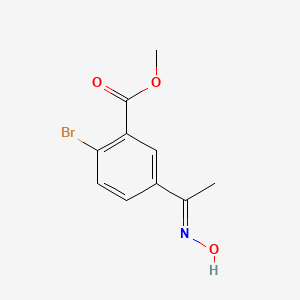![molecular formula C7H7N5O2 B1148695 7H-Pyrrolo[2,3-d]pyrimidin-6-carbonsäure, 2,4-Diamino- CAS No. 1337881-83-0](/img/structure/B1148695.png)
7H-Pyrrolo[2,3-d]pyrimidin-6-carbonsäure, 2,4-Diamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
It’s known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the α-amylase enzyme, which is involved in the breakdown of starch into glucose . This inhibition can help regulate blood sugar levels, making it a potential candidate for antidiabetic therapies. Additionally, the compound interacts with inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory effects .
Cellular Effects
The effects of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in diabetic models, the compound has been shown to modulate the expression of genes involved in glucose metabolism, thereby improving insulin sensitivity . Furthermore, its anti-inflammatory properties are mediated through the inhibition of nuclear factor κB signaling pathways, which play a pivotal role in the inflammatory response .
Molecular Mechanism
At the molecular level, 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes such as α-amylase, inhibiting their activity . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can inhibit the expression of inflammatory mediators by blocking the activation of nuclear factor κB, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can maintain its anti-inflammatory and antidiabetic effects over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antidiabetic and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as α-amylase and inflammatory mediators, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which can exert different biological effects. Understanding these metabolic pathways is essential for optimizing its therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and exerts its biological effects .
Subcellular Localization
The subcellular localization of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, influencing its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Diamino-furo[2,3-d]pyrimidine
- 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYOGGIYJLHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30](/img/new.no-structure.jpg)




